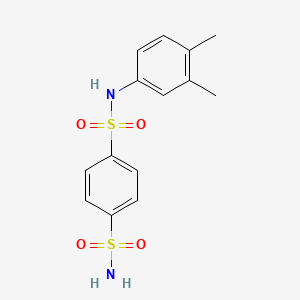![molecular formula C15H12ClN3O5 B5804316 4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5804316.png)
4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'NPC 1161B' and is a member of the imidazole family of compounds.
作用機序
The mechanism of action of NPC 1161B is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in cell growth, angiogenesis, and inflammation. NPC 1161B has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition leads to the inhibition of angiogenesis and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
NPC 1161B has been shown to have various biochemical and physiological effects. In cancer cells, NPC 1161B induces apoptosis by activating caspase-3 and inhibiting the expression of anti-apoptotic proteins. In addition, NPC 1161B inhibits the activity of MMPs, leading to the inhibition of angiogenesis. In the brain, NPC 1161B has been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and enhancing synaptic plasticity.
実験室実験の利点と制限
NPC 1161B has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. In addition, NPC 1161B has been shown to have low toxicity in vitro. However, NPC 1161B has some limitations for lab experiments. It is not soluble in water, which can make it difficult to use in certain experiments. In addition, NPC 1161B has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are several future directions for the study of NPC 1161B. One potential direction is the study of NPC 1161B in combination with other chemotherapeutic agents for the treatment of cancer. Another potential direction is the study of NPC 1161B in animal models of neurodegenerative diseases to determine its potential neuroprotective effects. Finally, the development of new synthetic methods for NPC 1161B may lead to the discovery of new analogs with improved properties.
合成法
The synthesis of NPC 1161B involves the reaction of 4-chloro-2-nitrophenol with ethyl chloroformate in the presence of triethylamine to form the intermediate compound, 4-chloro-N-(2-chloroethyl)-2-nitroaniline. This intermediate compound is then reacted with 4-nitrophenylacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide.
科学的研究の応用
NPC 1161B has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, NPC 1161B has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, NPC 1161B has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In immunology, NPC 1161B has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-nitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O5/c16-11-3-1-10(2-4-11)15(17)18-24-14(20)9-23-13-7-5-12(6-8-13)19(21)22/h1-8H,9H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBJQBNVKJSVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ethyl-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B5804246.png)
![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5804280.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5804283.png)


![isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5804291.png)


acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5804306.png)
